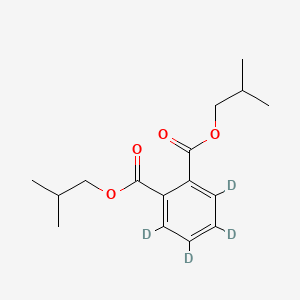
Diisobutyl Phthalate-d4
Cat. No. B582219
Key on ui cas rn:
358730-88-8
M. Wt: 282.372
InChI Key: MGWAVDBGNNKXQV-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04125376
Procedure details


A solution of dithizone, (diphenylthiocarbazone, C6H5NHNHCSN.NC6H5) was prepared by dissolving 0.025 gr. dithizone in 50 ml of di-isobutyl phthalate. Washed urethane foam cubes (prepared or described above) were impregnated by placing 1.0g cubes and 3ml of dithizone solution in a plastic bag and kneading until a uniform color developed on the cube. Excess solution was removed by blotting with sheets of whatman filter paper to give a finished cube of bright green color.




Name

Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][NH:8][C:9]([N:11]=[N:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[S:10])=[CH:3][CH:2]=1.NC(O[CH2:23][CH3:24])=O>C(OCC(C)C)(=O)C1C(=CC=CC=1)C(OCC(C)C)=O>[CH:16]1[CH:15]=[CH:14][C:13]([NH:12][NH:11][C:9]([N:8]=[N:7][C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)=[S:10])=[CH:18][CH:17]=1.[C:24]1([N:12]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[NH:11][C:9]([N:8]=[NH:7])=[S:10])[CH:23]=[CH:3][CH:2]=[CH:1][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)NNC(=S)N=NC2=CC=CC=C2
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)NNC(=S)N=NC2=CC=CC=C2
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C=1C(C(=O)OCC(C)C)=CC=CC1)(=O)OCC(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving 0.025 gr
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess solution was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a finished cube of bright green color
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C(C=C1)NNC(=S)N=NC2=CC=CC=C2
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)N(NC(=S)N=N)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04125376
Procedure details


A solution of dithizone, (diphenylthiocarbazone, C6H5NHNHCSN.NC6H5) was prepared by dissolving 0.025 gr. dithizone in 50 ml of di-isobutyl phthalate. Washed urethane foam cubes (prepared or described above) were impregnated by placing 1.0g cubes and 3ml of dithizone solution in a plastic bag and kneading until a uniform color developed on the cube. Excess solution was removed by blotting with sheets of whatman filter paper to give a finished cube of bright green color.




Name

Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][NH:8][C:9]([N:11]=[N:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[S:10])=[CH:3][CH:2]=1.NC(O[CH2:23][CH3:24])=O>C(OCC(C)C)(=O)C1C(=CC=CC=1)C(OCC(C)C)=O>[CH:16]1[CH:15]=[CH:14][C:13]([NH:12][NH:11][C:9]([N:8]=[N:7][C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)=[S:10])=[CH:18][CH:17]=1.[C:24]1([N:12]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[NH:11][C:9]([N:8]=[NH:7])=[S:10])[CH:23]=[CH:3][CH:2]=[CH:1][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)NNC(=S)N=NC2=CC=CC=C2
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)NNC(=S)N=NC2=CC=CC=C2
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C=1C(C(=O)OCC(C)C)=CC=CC1)(=O)OCC(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving 0.025 gr
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess solution was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a finished cube of bright green color
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C(C=C1)NNC(=S)N=NC2=CC=CC=C2
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)N(NC(=S)N=N)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
